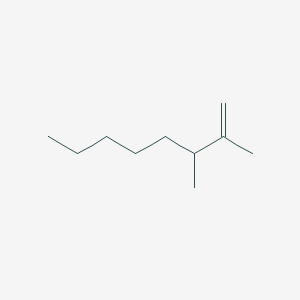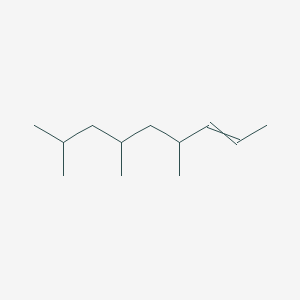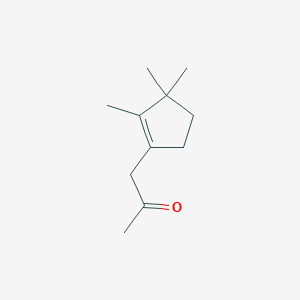
2,3-Dimethyloct-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyloct-1-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond Its molecular formula is C10H20, and it features a double bond between the first and second carbon atoms, with methyl groups attached to the second and third carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dimethyloct-1-ene can be synthesized through several methods. One common approach involves the dehydration of alcohols. For instance, the dehydration of 2,3-dimethyloctanol in the presence of an acid catalyst such as sulfuric acid can yield this compound. Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst, typically at high temperatures. The resulting mixture is then separated and purified to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyloct-1-ene undergoes various chemical reactions typical of alkenes:
Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium can convert it to 2,3-dimethyloctane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation, osmium tetroxide for dihydroxylation.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of light or a catalyst.
Major Products Formed
Epoxides: Formed through epoxidation.
Diols: Formed through dihydroxylation.
Dihalides: Formed through halogenation.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyloct-1-ene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules. It serves as a model compound in studies of alkene reactivity and mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-dimethyloct-1-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. In hydrogenation, the double bond is reduced to a single bond, converting the alkene to an alkane. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylbut-2-ene: Another alkene with similar structural features but a shorter carbon chain.
3,7-Dimethyl-3-octene-1,2,6,7-tetrol: A compound with additional hydroxyl groups, making it more hydrophilic.
Uniqueness
2,3-Dimethyloct-1-ene is unique due to its specific carbon chain length and the position of its double bond and methyl groups. This structure imparts distinct reactivity and physical properties compared to other alkenes.
Eigenschaften
CAS-Nummer |
104526-50-3 |
|---|---|
Molekularformel |
C10H20 |
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
2,3-dimethyloct-1-ene |
InChI |
InChI=1S/C10H20/c1-5-6-7-8-10(4)9(2)3/h10H,2,5-8H2,1,3-4H3 |
InChI-Schlüssel |
WUSYFEJJSRQMTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14327735.png)


![Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B14327764.png)




![Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1)](/img/structure/B14327813.png)

![1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene](/img/structure/B14327821.png)

